![molecular formula C18H16ClN5O5S B11984546 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984546.png)
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-((4-CL-3-NITROBENZYLIDENE)AMINO)5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-CL-3-NITROBENZYLIDENE)AMINO)5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazole-thiol compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities and could be investigated for its effects on various biological targets.
Medicine
Medicinally, triazole-thiol compounds have shown promise in the development of new drugs. They can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to the discovery of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as corrosion inhibitors, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-((4-CL-3-NITROBENZYLIDENE)AMINO)5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. For example, as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. As an anticancer agent, it could induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-CHLOROBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((4-NITROBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 4-((4-CL-3-NITROBENZYLIDENE)AMINO)5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloro, nitro, and trimethoxyphenyl groups can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.
Properties
Molecular Formula |
C18H16ClN5O5S |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16ClN5O5S/c1-27-14-7-11(8-15(28-2)16(14)29-3)17-21-22-18(30)23(17)20-9-10-4-5-12(19)13(6-10)24(25)26/h4-9H,1-3H3,(H,22,30)/b20-9+ |
InChI Key |
YGAUXFKOTBCUCN-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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